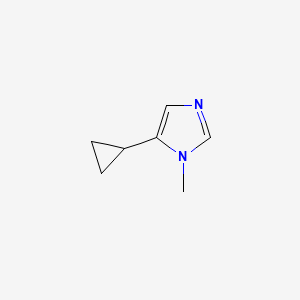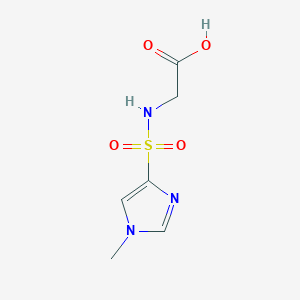![molecular formula C22H22FN3OS B2440283 4-tert-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450343-05-2](/img/structure/B2440283.png)
4-tert-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C22H22FN3OS and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
The synthesis and properties of novel polyamides and poly(ether ketones) that incorporate 4-tert-butyl groups in their structure have been extensively studied. These materials exhibit high thermal stability, solvent resistance, and mechanical strength, making them suitable for advanced applications in aerospace, automotive, and electronic industries. For instance, Hsiao et al. (2000) reported on polyamides with flexible ether linkages and ortho-phenylene units derived from dicarboxylic acids and aromatic diamines, showing high glass transition temperatures and thermal stability (Hsiao, Yang, & Chen, 2000).
Biochemical Applications
In the realm of biochemistry, the compound's derivatives have shown potential in various applications, including as inhibitors for histone deacetylases, which are key enzymes in regulating gene expression. This has implications for cancer therapy and understanding cellular mechanisms. Saito et al. (1999) explored the antitumor efficacy of a benzamide derivative, highlighting its ability to induce hyperacetylation of nuclear histones in tumor cell lines and inhibit tumor growth in vivo (Saito et al., 1999).
Material Science Applications
In material science, the introduction of 4-tert-butyl groups into polymer backbones has been shown to enhance material properties such as thermal stability and mechanical strength. This has implications for developing new materials for high-performance applications. For example, Yıldız et al. (2007) discussed the thermal and mechanical properties of poly(arylene ether ketone)s having pendant tertiary butyl groups, demonstrating enhanced material properties suitable for industrial applications (Yıldız et al., 2007).
Environmental and Sensing Applications
Compounds related to 4-tert-butyl derivatives have also been utilized in environmental and sensing applications, such as in the development of chemosensors for detecting metal ions or organic molecules. These sensors can offer high selectivity and sensitivity, which are crucial for monitoring environmental pollutants and biochemical processes. Theuergarten et al. (2012) highlighted the use of a bifunctional frustrated Lewis pair for carbon dioxide fixation, showcasing the environmental applications of such compounds (Theuergarten et al., 2012).
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c1-22(2,3)15-6-4-14(5-7-15)21(27)24-20-18-12-28-13-19(18)25-26(20)17-10-8-16(23)9-11-17/h4-11H,12-13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFIKITUNRFSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2440204.png)




![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440210.png)

![5-(3,4-dimethylphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2440212.png)
![N-(4-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2440213.png)

![4-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B2440216.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide](/img/structure/B2440218.png)
![N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide](/img/structure/B2440220.png)